2-Methylpent-3-ene-1,2,5-triol
Description
Contextualization of Unsaturated Polyols in Contemporary Organic Chemistry
Unsaturated polyols are a class of organic compounds characterized by the presence of both multiple hydroxyl (-OH) groups and at least one carbon-carbon double or triple bond within the same molecule. fiveable.mekvmwai.edu.in This dual functionality makes them highly versatile and valuable building blocks in modern organic synthesis. The hydroxyl groups provide polarity, the capacity for hydrogen bonding, and reactive sites for transformations such as esterification, etherification, and oxidation. fiveable.me Simultaneously, the unsaturated bond offers a site for a wide array of addition reactions, including hydrogenation, halogenation, and epoxidation, as well as more complex carbon-carbon bond-forming reactions like olefin metathesis. organic-chemistry.org
In polymer chemistry, polyols are fundamental monomers for the synthesis of materials like polyesters and polyurethanes. kvmwai.edu.in The incorporation of unsaturation into the polyol backbone can introduce specific properties into the resulting polymers, such as sites for cross-linking or further functionalization. organic-chemistry.orgvmou.ac.in Furthermore, many unsaturated polyols are derived from renewable resources like vegetable oils, positioning them as key components in the development of sustainable and bio-based materials. vmou.ac.innih.gov The ability to synthesize polyols with precise stereochemistry also makes them crucial intermediates in the total synthesis of complex natural products and pharmaceuticals. tandfonline.com
Significance of 2-Methylpent-3-ene-1,2,5-triol in Chemical Research
This compound is a specific unsaturated triol with the molecular formula C₆H₁₂O₃. nih.gov Its structure features a five-carbon chain with a double bond between carbons 3 and 4, a methyl group at carbon 2, and hydroxyl groups at positions 1, 2, and 5. This arrangement, containing a tertiary alcohol, a primary alcohol, and an allylic primary alcohol, suggests a molecule with differentiated reactivity at its functional group sites.
While extensive published research focusing specifically on this compound is limited, its significance can be inferred from its structural features. As a polyfunctional molecule, it holds potential as:
A Versatile Synthetic Intermediate: The presence of three hydroxyl groups with different steric and electronic environments, combined with a reactive alkene, makes it a candidate for the synthesis of more complex molecules. Chemists could selectively protect or react one functional group over another to build intricate molecular architectures.
A Monomer for Specialty Polymers: Like other polyols, it could serve as a monomer or cross-linking agent in polymerization reactions. The unsaturation in the backbone could be used to later modify the polymer properties or to create degradable polymers through reactions like olefin metathesis. organic-chemistry.org
A Chiral Building Block: The molecule possesses a chiral center at carbon 2. The synthesis of enantiomerically pure forms of this compound would yield a valuable chiral synthon for asymmetric synthesis, a critical field in the development of new drugs and bioactive molecules. tandfonline.com
The compound is registered under CAS number 59157-15-2, and its basic physicochemical properties are cataloged in chemical databases, indicating its recognition as a distinct chemical entity available for research. nih.govchemsrc.com
Scope and Objectives of Academic Inquiry into this compound
The academic inquiry into a molecule like this compound would logically pursue several key objectives, driven by its potential applications in synthesis and materials science.
Detailed Research Focus Areas:
Development of Synthetic Routes: A primary objective would be to establish efficient and stereoselective methods for its synthesis. Research would likely explore pathways starting from readily available precursors, potentially involving Sharpless asymmetric dihydroxylation or similar techniques to control the stereochemistry of the hydroxyl groups. tandfonline.com
Exploration of Reactivity: A thorough investigation into the selective reactivity of its functional groups would be a major area of study. This includes differentiating the reactivity of the primary versus tertiary alcohols and exploring how the alkene participates in reactions, either in concert with or independently of the hydroxyl groups.
Application in Synthesis: A significant goal would be to demonstrate its utility as a building block in the total synthesis of natural products or pharmaceutically relevant targets. Its defined stereochemistry and multiple functional groups could help reduce the number of steps in a complex synthesis.
Polymer Science Investigations: Academic studies would also likely explore its use in creating novel polymers. Objectives would include synthesizing polyesters or polyurethanes and evaluating their physical properties, such as thermal stability, mechanical strength, and biodegradability, which could be imparted by the unique triol structure. organic-chemistry.orgvmou.ac.in
Ultimately, the overarching objective of academic research into this compound would be to fully characterize its chemical behavior and unlock its potential as a tool for chemists in both academic and industrial settings.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 59157-15-2 | nih.gov |
| Molecular Formula | C₆H₁₂O₃ | nih.gov |
| Molecular Weight | 132.16 g/mol | nih.gov |
| Exact Mass | 132.078644241 Da | nih.gov |
| InChIKey | DDXGJRMFBPGEJM-UHFFFAOYSA-N | nih.gov |
| Canonical SMILES | CC(CO)(C=CCO)O | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
59157-15-2 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
2-methylpent-3-ene-1,2,5-triol |
InChI |
InChI=1S/C6H12O3/c1-6(9,5-8)3-2-4-7/h2-3,7-9H,4-5H2,1H3 |
InChI Key |
DDXGJRMFBPGEJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C=CCO)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylpent 3 Ene 1,2,5 Triol
Retrosynthetic Analysis and Strategic Disconnections for 2-Methylpent-3-ene-1,2,5-triol
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the key strategic disconnections would target the carbon-carbon and carbon-oxygen bonds that are most synthetically accessible.
A primary disconnection can be made at the C2-C3 bond, breaking the molecule into a three-carbon fragment containing the tertiary alcohol and a two-carbon fragment. This disconnection is synthetically challenging to achieve in a forward sense. A more logical approach involves disconnections that simplify the functional group array.
A key disconnection can be made at the carbon-oxygen bonds of the hydroxyl groups. The tertiary alcohol at C2 suggests a disconnection to a ketone precursor and a methyl organometallic reagent. The primary alcohol at C1 can be envisioned as arising from the reduction of a carboxylic acid or aldehyde, or the opening of an epoxide. The primary alcohol at C5, being allylic, suggests a precursor where this functionality is introduced at a later stage.
Disconnection of the tertiary alcohol: The tertiary alcohol at C2 can be retrosynthetically disconnected to a methyl ketone and a methyl Grignard reagent. This points to a key intermediate: a 1,5-dihydroxy-3-penten-2-one.
Simplification of the dihydroxyketone: This intermediate can be further simplified. The diol functionality can be introduced via dihydroxylation of an appropriate unsaturated precursor.
Carbon skeleton assembly: The carbon backbone can be assembled from smaller, readily available starting materials.
This analysis suggests that a convergent synthesis, where different fragments of the molecule are prepared separately and then combined, could be an efficient approach.
Approaches for Carbon Skeleton Construction in Analogous Unsaturated Triols
The construction of the six-carbon skeleton of this compound is a critical step in its synthesis. Several established methods for carbon-carbon bond formation can be adapted for this purpose, particularly those that have been successful in the synthesis of other unsaturated polyols.
One common approach is through aldol-type reactions, where carbon-carbon bonds are formed between a nucleophilic enolate and an electrophilic carbonyl compound. For the target molecule, an aldol (B89426) condensation between a three-carbon aldehyde and a three-carbon ketone derivative could potentially form the C3-C4 bond.
Grignard reactions are another powerful tool for carbon skeleton construction. The reaction of a Grignard reagent with an epoxide can lead to the formation of a new carbon-carbon bond and a hydroxyl group. For instance, the reaction of a vinyl Grignard reagent with a substituted epoxide could be a viable route to a portion of the carbon skeleton.
Wittig-type reactions and their variations, such as the Horner-Wadsworth-Emmons reaction, are excellent methods for the stereoselective formation of carbon-carbon double bonds. These reactions could be employed to construct the pentene backbone from two smaller carbonyl-containing fragments.
Finally, olefin metathesis has emerged as a versatile tool for the formation of carbon-carbon double bonds. A cross-metathesis reaction between two smaller alkenes could be a powerful strategy to assemble the C6 backbone of the target triol.
Introduction of Hydroxyl Functionalities and Alkene Moiety
The introduction of the three hydroxyl groups and the alkene moiety in this compound requires careful consideration of timing and chemoselectivity.
The synthesis of polyols often relies on the dihydroxylation of alkenes. This can be achieved through several methods:
Osmium Tetroxide Dihydroxylation: This is a classic and reliable method for the syn-dihydroxylation of alkenes. Due to the toxicity and expense of osmium tetroxide, it is often used in catalytic amounts with a co-oxidant such as N-methylmorpholine N-oxide (NMO).
Potassium Permanganate (B83412) Dihydroxylation: Under cold, basic conditions, potassium permanganate can also effect syn-dihydroxylation of alkenes. However, this reaction can sometimes suffer from over-oxidation.
Acid-Catalyzed Epoxide Opening: The anti-dihydroxylation of an alkene can be achieved by first forming an epoxide, followed by acid-catalyzed ring-opening with water.
For this compound, a dihydroxylation reaction could be used to introduce the C1 and C2 hydroxyl groups from a suitable precursor containing a terminal double bond. The Sharpless asymmetric dihydroxylation could be employed to achieve enantioselectivity if a chiral product is desired.
Olefin metathesis is a powerful reaction that involves the redistribution of alkene bonds. In the context of synthesizing this compound, cross-metathesis could be used to form the central double bond. For example, the reaction of a protected allylic alcohol with a suitably functionalized alkene partner in the presence of a ruthenium catalyst (e.g., Grubbs' catalyst) could construct the desired carbon skeleton with the embedded alkene.
Alternatively, the alkene moiety could be introduced via elimination reactions of alcohols or halides. For precursors, alkenyl functionalization can be achieved through the addition of vinyl organometallic reagents (e.g., vinylmagnesium bromide or vinyllithium) to carbonyl compounds or epoxides.
Exploration of Specific Synthetic Routes for this compound
Based on the principles outlined above, a plausible multi-step synthetic sequence for this compound can be proposed.
A potential synthetic route could commence from a readily available C4 allylic alcohol, such as 3-buten-1-ol.
Epoxidation: The first step would be the epoxidation of the double bond in 3-buten-1-ol. A stereoselective approach like the Sharpless asymmetric epoxidation would be ideal to set the stereochemistry at C3 and C4 if a specific stereoisomer is desired. This would yield (2R,3R)-3,4-epoxybutan-1-ol or its enantiomer.
Protection of the Primary Alcohol: The primary hydroxyl group would then need to be protected to prevent it from interfering in subsequent steps. A common protecting group such as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl ether) would be suitable.
Ring-Opening of the Epoxide: The key C-C bond forming step would be the regioselective ring-opening of the protected epoxide with a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium (B1224462), in the presence of a copper catalyst to favor attack at the less hindered C4 position. This would generate a secondary alcohol at C3 and a methyl group at C4.
Oxidation of the Secondary Alcohol: The newly formed secondary alcohol at C3 would then be oxidized to a ketone using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
Formation of the Tertiary Alcohol: The tertiary alcohol at C2 would be created by the addition of a methyl Grignard reagent (methylmagnesium bromide) to the ketone. This would also introduce the second methyl group.
Deprotection and Final Product: The final step would be the removal of the silyl protecting group from the primary alcohol at C1, typically using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), to yield this compound.
This proposed sequence illustrates how a combination of well-established synthetic transformations can be strategically employed to construct a complex molecule like this compound from simple precursors. Each step would require careful optimization of reaction conditions to achieve the desired outcome with good yield and selectivity.
Novel Catalytic and Reagent-Based Syntheses
The contemporary synthesis of complex molecules like this compound relies on the precision and efficiency of modern catalytic systems and stoichiometric reagents. Three primary strategies stand out for their potential applicability: Sharpless asymmetric dihydroxylation, organometallic ring-opening of unsaturated epoxides, and partial hydrogenation of a corresponding alkyne.
Sharpless Asymmetric Dihydroxylation: A powerful method for the stereoselective synthesis of vicinal diols from alkenes is the Sharpless asymmetric dihydroxylation. wikipedia.org This reaction typically employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant. nih.govnih.gov For the synthesis of this compound, a suitable precursor would be an allylic alcohol such as (E)- or (Z)-2-methylpent-3-en-1-ol. The choice of the chiral ligand (either DHQ or DHQD based) dictates the facial selectivity of the dihydroxylation, allowing for the formation of specific stereoisomers of the final triol. wikipedia.org The reaction is known for its high yields and excellent enantioselectivities across a broad range of alkene substrates. nih.gov While large-scale applications require careful handling of the toxic and expensive osmium tetroxide, established protocols using N-methylmorpholine N-oxide (NMO) as the co-oxidant allow for catalytic use of osmium, enhancing the method's practicality. sci-hub.se
Organometallic Ring-Opening of Unsaturated Epoxides: Another viable approach involves the nucleophilic addition of an organometallic reagent to a suitable unsaturated epoxide. For instance, the reaction of a methyl Grignard reagent (methylmagnesium bromide) or methyllithium with a precursor like 3,4-epoxy-pent-1-en-5-ol could furnish the carbon skeleton of the target molecule. libretexts.orgorganicchemistrytutor.commasterorganicchemistry.com The regioselectivity of the epoxide ring-opening is a critical factor, with the nucleophile generally attacking the less sterically hindered carbon of the epoxide under basic or neutral conditions. organicchemistrytutor.comchemistrysteps.com This SN2-type reaction proceeds with an inversion of stereochemistry at the point of attack. organicchemistrytutor.com Subsequent synthetic manipulations would be necessary to install the remaining hydroxyl group. The use of organometallic reagents offers a versatile method for carbon-carbon bond formation in the synthesis of complex alcohols. Current time information in Cologne, DE.
Partial Hydrogenation of an Alkyne Precursor: A third strategy involves the stereoselective reduction of the corresponding alkyne, 2-methylpent-3-yne-1,2,5-triol. The partial hydrogenation of alkynes to cis-alkenes is effectively achieved using Lindlar's catalyst, which is a palladium catalyst poisoned with lead acetate (B1210297) and quinoline. This catalyst system is highly selective for the formation of (Z)-alkenes without over-reduction to the corresponding alkane. The synthesis of 2-methyl-3-butyn-2-ol, a structurally related compound, has been studied with high selectivity using a Pd/ZnO structured catalyst, suggesting the feasibility of such selective hydrogenations.
Comparative Analysis of Synthetic Efficiency, Yields, and Scalability
The choice of a synthetic route for this compound depends on a comparative analysis of the efficiency, potential yields, and scalability of the available methodologies. Each of the novel catalytic and reagent-based approaches presents a unique set of advantages and challenges.
Efficiency and Yields: The Sharpless asymmetric dihydroxylation is renowned for its high efficiency, often providing excellent yields (frequently above 80-90%) and high enantioselectivity (often >90% ee) for a wide range of alkenes. nih.govnih.gov The diastereoselectivity can also be high, influenced by the existing stereocenter in the allylic alcohol precursor. The reaction conditions are generally mild, contributing to its efficiency.
Partial hydrogenation of alkynes using Lindlar's catalyst is typically a high-yield reaction. The primary measure of efficiency in this case is the selectivity for the cis-alkene over the trans-alkene and the prevention of over-hydrogenation to the alkane. With careful control of reaction conditions, high selectivity for the desired (Z)-alkene can be achieved.
Scalability: The scalability of the Sharpless asymmetric dihydroxylation for industrial applications has been a subject of considerable research. The primary concerns are the cost and toxicity of the osmium tetroxide catalyst. However, the development of catalytic versions of this reaction, where osmium is used in small quantities and regenerated by a co-oxidant, has significantly improved its scalability. sci-hub.se For laboratory-scale synthesis, commercially available "AD-mix" formulations simplify the procedure. york.ac.uk
Grignard reactions and other organometallic additions are generally scalable, with many industrial processes utilizing these reagents. chemistrysteps.com The availability of starting materials and the management of reaction exotherms are key considerations for large-scale production.
Catalytic hydrogenations are widely used in industrial processes and are generally highly scalable. The main considerations for scalability include the availability and cost of the catalyst, reactor design for efficient gas-liquid mixing, and ensuring catalyst longevity and activity.
Interactive Data Table: Comparative Analysis of Synthetic Methodologies
| Synthetic Methodology | Key Reagents/Catalysts | Typical Yields | Stereocontrol | Scalability |
| Sharpless Asymmetric Dihydroxylation | OsO₄ (catalytic), Chiral Ligand (e.g., (DHQ)₂PHAL), Co-oxidant (e.g., NMO) | High (>80%) | High enantioselectivity and diastereoselectivity | Good, with catalytic systems |
| Organometallic Epoxide Ring-Opening | Organometallic Reagent (e.g., CH₃MgBr), Unsaturated Epoxide | Moderate to High | High stereospecificity (inversion) | Good |
| Partial Hydrogenation of Alkyne | Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline), H₂ | High (>90%) | High selectivity for cis-alkene | Excellent |
Stereochemical Aspects of 2 Methylpent 3 Ene 1,2,5 Triol
Analysis of Chiral Centers and Geometric Isomerism within the 2-Methylpent-3-ene-1,2,5-triol Structure
The structure of this compound contains a single chiral center at the C2 carbon. This carbon is bonded to four different groups: a methyl group (-CH3), a hydroxyl group (-OH), a hydroxymethyl group (-CH2OH), and a pent-3-ene-5-ol group (-CH=CH-CH2OH). The presence of this stereocenter means that the molecule can exist as a pair of enantiomers, designated as (R)-2-methylpent-3-ene-1,2,5-triol and (S)-2-methylpent-3-ene-1,2,5-triol.
Furthermore, the carbon-carbon double bond between C3 and C4 introduces the possibility of geometric isomerism. Since each of the doubly bonded carbons is attached to two different groups (C3 is bonded to a hydrogen and the C2-containing group, while C4 is bonded to a hydrogen and the C5-hydroxymethyl group), the molecule can exist as either the (E) isomer (trans) or the (Z) isomer (cis), based on the relative orientation of the substituents across the double bond.
Combining these two stereochemical features, this compound can exist as a total of four possible stereoisomers:
(R, E)-2-Methylpent-3-ene-1,2,5-triol
(S, E)-2-Methylpent-3-ene-1,2,5-triol
(R, Z)-2-Methylpent-3-ene-1,2,5-triol
(S, Z)-2-Methylpent-3-ene-1,2,5-triol
The (R,E) and (S,E) isomers are a pair of enantiomers, as are the (R,Z) and (S,Z) isomers. The relationship between any (E) isomer and any (Z) isomer is that of diastereomers.
Table 1: Stereoisomers of this compound
| Stereoisomer Configuration | Relationship to (R, E) Isomer |
| (R, E) | Identical |
| (S, E) | Enantiomer |
| (R, Z) | Diastereomer |
| (S, Z) | Diastereomer |
Asymmetric Synthesis Strategies for Enantiomerically Pure this compound
The synthesis of enantiomerically pure forms of this compound necessitates the use of asymmetric synthesis techniques that can selectively produce one enantiomer over the other.
Enantioselective Catalysis for Chiral Induction (e.g., Asymmetric Dihydroxylation)
A prominent and powerful method for introducing chirality is through enantioselective catalysis, with the Sharpless Asymmetric Dihydroxylation being a prime example. organic-chemistry.orgwikipedia.org This reaction is used to convert a prochiral alkene into a chiral diol with high enantioselectivity. organic-chemistry.org To synthesize a specific enantiomer of this compound, one could envision a synthetic route starting from a precursor such as 2-methylpenta-1,3-diene-5-ol.
The Sharpless Asymmetric Dihydroxylation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the dihydroxylation to a specific face of the double bond. wikipedia.org The choice of ligand, either (DHQ)2PHAL or (DHQD)2PHAL, which are commercially available as pre-packaged reagents known as AD-mix-α and AD-mix-β respectively, determines which enantiomer of the diol is formed. organic-chemistry.orgalfa-chemistry.com
For a precursor molecule, the reaction would proceed as follows:
Starting Material: A suitable precursor, for instance, a protected form of 2-methyl-3-penten-1,5-diol.
Reaction: Sharpless Asymmetric Dihydroxylation of the double bond.
Reagents:
AD-mix-α (containing (DHQ)2PHAL) would be expected to deliver the hydroxyl groups to one face of the double bond.
AD-mix-β (containing (DHQD)2PHAL) would deliver the hydroxyl groups to the opposite face. alfa-chemistry.com
Product: An enantiomerically enriched diol, which after deprotection would yield the desired enantiomer of this compound.
The enantiomeric excess (ee) of the product in such reactions is often high, frequently exceeding 90%. alfa-chemistry.com
Chiral Auxiliary-Mediated Approaches
Another well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of a starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed. wikipedia.org
A plausible synthetic route for an enantiomer of this compound using a chiral auxiliary could involve the following steps:
Attachment of Auxiliary: A prochiral starting material, such as a derivative of 3-methyl-4-pentenoic acid, could be coupled with a chiral auxiliary, for example, a pseudoephedrine derivative or an Evans oxazolidinone. wikipedia.org
Stereoselective Reaction: The resulting adduct can then undergo a stereoselective reaction. For instance, an α-alkylation to introduce the hydroxymethyl group at the C2 position. The steric bulk of the chiral auxiliary would direct the approach of the electrophile to one face of the enolate, leading to the formation of a new stereocenter with a high degree of diastereoselectivity.
Removal of Auxiliary: Following the stereoselective transformation, the chiral auxiliary is cleaved from the molecule, for example, through hydrolysis or reduction, to yield the enantiomerically enriched product which can then be further functionalized to the target triol. wikipedia.org
Diastereoselective Synthesis of this compound Isomers
The synthesis of specific diastereomers of this compound requires control over both the chiral center at C2 and the geometry of the C3-C4 double bond. A common strategy to achieve this is through diastereoselective epoxidation of a suitable diene precursor, followed by regioselective ring-opening of the epoxide.
For example, starting with a chiral allylic alcohol like (R)- or (S)-2-methyl-3-penten-1-ol, a diastereoselective epoxidation of the double bond can be performed. The existing stereocenter at C2 will direct the epoxidizing agent to one face of the double bond, leading to the formation of one diastereomer of the epoxide in excess. Subsequent hydrolysis of the epoxide will yield a diol, and after deprotection, the desired diastereomer of this compound. The choice of epoxidation reagent (e.g., m-CPBA for substrate-controlled epoxidation or a Sharpless asymmetric epoxidation for reagent-controlled stereoselectivity) can influence the diastereomeric ratio of the product. nih.govacs.org
Methodologies for Stereochemical Assignment and Purity Determination
Once the stereoisomers of this compound have been synthesized, their absolute and relative stereochemistry, as well as their enantiomeric and diastereomeric purity, must be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. The different spatial arrangements of atoms in diastereomers lead to distinct chemical shifts and coupling constants in their NMR spectra. For determining the absolute configuration of the chiral center, Mosher's method is a widely used NMR technique. nih.gov This involves the formation of diastereomeric esters by reacting the alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). nih.gov By analyzing the differences in the chemical shifts of the protons in the resulting diastereomeric esters, the absolute configuration of the alcohol can be deduced. nih.gov
Chiral Chromatography: To determine the enantiomeric purity (enantiomeric excess, ee) of a synthesized sample, chiral chromatography is the method of choice. chromatographyonline.com This can be performed using either gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral stationary phase. chromatographyonline.compharmaknowledgeforum.com The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. chromatographyonline.compharmaknowledgeforum.com For volatile compounds like triols, derivatization to a less polar species may be necessary for effective GC analysis. gcms.cz
Table 2: Analytical Techniques for Stereochemical Analysis
| Technique | Application | Information Obtained |
| NMR Spectroscopy | Determination of relative stereochemistry | Diastereomeric ratio, structural confirmation |
| Mosher's Method (NMR) | Determination of absolute configuration | (R) or (S) configuration at the chiral center |
| Chiral GC/HPLC | Determination of enantiomeric purity | Enantiomeric excess (ee) |
Spectroscopic Characterization and Structural Elucidation of 2 Methylpent 3 Ene 1,2,5 Triol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR Spectroscopic Studies
While specific experimental ¹H NMR data for 2-methylpent-3-ene-1,2,5-triol is not widely available in public databases, a theoretical analysis based on its structure (C₆H₁₂O₃) allows for the prediction of its proton NMR spectrum. The structure features a methyl group, a methylene (B1212753) group adjacent to a hydroxyl, two vinyl protons, and three hydroxyl protons, each of which would produce a distinct signal.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₃ | ~1.2 | Singlet | 3H |
| -CH₂OH (C1) | ~3.5 | Doublet of doublets | 2H |
| =CH- (C3) | ~5.7 | Doublet of triplets | 1H |
| =CH- (C4) | ~5.8 | Doublet | 1H |
| -CH₂OH (C5) | ~4.1 | Doublet | 2H |
Carbon-13 (¹³C) NMR Spectroscopic Studies
Similarly, a predicted ¹³C NMR spectrum can be outlined. The molecule contains six non-equivalent carbon atoms, which would result in six distinct signals in the ¹³C NMR spectrum.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (-CH₂OH) | ~68 |
| C2 (-C(CH₃)(OH)-) | ~75 |
| C3 (=CH-) | ~130 |
| C4 (=CH-) | ~128 |
| C5 (-CH₂OH) | ~65 |
Two-Dimensional (2D) NMR Correlation Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and to elucidate the connectivity of the molecule, 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, correlations would be expected between the protons on C3 and C4, and between the protons on C4 and C5.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopic Investigations
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.
Predicted IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (alcohol) | 3200-3600 | Strong, Broad |
| C-H (alkane) | 2850-3000 | Medium-Strong |
| C=C (alkene) | 1640-1680 | Medium |
Raman Spectroscopic Characterization
Raman spectroscopy provides complementary information to IR spectroscopy. The C=C double bond, being a non-polar bond, is expected to show a strong signal in the Raman spectrum.
Predicted Raman Shifts for this compound
| Functional Group | Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| C=C (alkene) | 1640-1680 | Strong |
| C-H (alkane) | 2850-3000 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as offering insights into the structure of a molecule through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is instrumental in determining the precise molecular formula of a compound from its exact mass. For this compound, the molecular formula is C6H12O3. The theoretical exact mass, calculated from the most abundant isotopes of its constituent elements, is a key parameter for its identification.
Based on computational data, the exact mass of this compound is 132.078644241 Da. nih.gov This high-precision value is critical for distinguishing it from other compounds that may have the same nominal mass but different elemental compositions.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C6H12O3 |
| Theoretical Exact Mass | 132.078644241 Da nih.gov |
This interactive table provides the fundamental HRMS data for this compound.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
The structure of this compound contains several functional groups, including three hydroxyl (-OH) groups, a carbon-carbon double bond, and a methyl group, which will influence its fragmentation behavior. Common fragmentation pathways for such a molecule would likely involve:
Water Loss: Dehydration from the hydroxyl groups is a very common fragmentation pathway for alcohols. The loss of one or more water molecules (18 Da) from the parent ion would be expected.
Cleavage adjacent to hydroxyl groups: The bonds alpha to the hydroxyl groups can cleave, leading to the formation of stable carbocations or radical cations.
Cleavage of the carbon-carbon backbone: Fragmentation of the pentene chain can occur, particularly around the double bond and the quaternary carbon.
Table 2: Predicted MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Probable Neutral Loss |
| 133.086 ([M+H]+) | 115.075 | H2O |
| 133.086 ([M+H]+) | 101.060 | CH4O |
| 133.086 ([M+H]+) | 87.044 | C2H6O |
| 133.086 ([M+H]+) | 73.029 | C3H6O |
This interactive table presents a summary of plausible fragmentation patterns for this compound under MS/MS conditions. These are predicted values based on chemical principles.
Chiroptical Methods for Stereochemical Analysis (e.g., Optical Rotation, Circular Dichroism)
This compound possesses a chiral center at the C2 position, meaning it can exist as a pair of enantiomers. Chiroptical methods are essential for the analysis and characterization of these stereoisomers.
Optical Rotation measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The direction and magnitude of this rotation are characteristic of a specific enantiomer. While experimentally determined optical rotation values for the enantiomers of this compound are not publicly documented, it is expected that the (R)- and (S)-enantiomers would exhibit equal and opposite rotations under identical conditions.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. This technique is particularly useful for studying chiral molecules and can provide detailed information about the stereochemical features of a molecule, including the absolute configuration of chiral centers. A CD spectrum for this compound would be expected to show characteristic Cotton effects, with the spectra of the two enantiomers being mirror images of each other.
Due to the absence of experimental data, a quantitative analysis of the chiroptical properties of this compound cannot be presented. However, the application of these techniques would be indispensable for any study involving the synthesis or isolation of its individual enantiomers.
Chemical Transformations and Derivatization of 2 Methylpent 3 Ene 1,2,5 Triol
Reactions Involving Hydroxyl Functional Groups
The presence of two primary hydroxyl groups at the C1 and C5 positions and a tertiary hydroxyl group at the C2 position allows for a range of derivatization reactions. The differing steric environments and electronic properties of these groups are key to achieving selective transformations.
Esterification and acetylation are common methods for modifying hydroxyl groups. wikipedia.org In 2-Methylpent-3-ene-1,2,5-triol, the primary alcohols at C1 and C5 are significantly more accessible and reactive than the sterically hindered tertiary alcohol at C2. This difference allows for selective acylation.
By using acylating agents such as acetic anhydride (B1165640) or an acyl chloride in the presence of a mild base (like pyridine (B92270) or triethylamine) under controlled temperature conditions, it is possible to selectively form esters at the primary positions while leaving the tertiary hydroxyl group untouched. wikipedia.orgorganic-chemistry.org The reaction involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acylating agent. youtube.comstudy.com
Table 1: Selective Esterification and Acetylation of this compound
| Reaction | Reagent | Reactive Site(s) | Expected Major Product |
|---|---|---|---|
| Selective Acetylation | Acetic Anhydride (1-2 eq.), Pyridine | C1-OH, C5-OH | 2-Methyl-1,5-diacetoxypent-3-en-2-ol |
| Mono-esterification | Acyl Chloride (1 eq.), Triethylamine, -78°C to RT | C1-OH and/or C5-OH | Mixture of mono-esters at C1 and C5 |
The Williamson ether synthesis provides a classic route to ethers via an SN2 reaction between an alkoxide and an alkyl halide. wikipedia.orglibretexts.org For this compound, this pathway is most feasible for derivatizing the primary hydroxyl groups. libretexts.org
The synthesis would involve deprotonating the triol with a strong base like sodium hydride (NaH) to form alkoxides. The primary alkoxides at C1 and C5 are more readily formed and are better nucleophiles than the sterically encumbered tertiary alkoxide at C2. libretexts.org Subsequent reaction with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) would yield the corresponding ether selectively at the primary positions. masterorganicchemistry.comorganicchemistrytutor.com Direct etherification of the tertiary C2-hydroxyl via the Williamson synthesis is highly unlikely due to severe steric hindrance, which would favor elimination reactions of the alkyl halide. wikipedia.org
Table 2: Etherification of this compound
| Reaction | Reagents | Reactive Site(s) | Expected Major Product |
|---|---|---|---|
| Selective Methylation | 1. NaH (2 eq.) 2. CH₃I | C1-OH, C5-OH | 1,5-Dimethoxy-2-methylpent-3-en-2-ol |
The oxidation of this compound is highly dependent on the choice of oxidizing agent and the type of alcohol being targeted. The tertiary alcohol at C2 is resistant to oxidation under standard conditions. sltchemicals.com In contrast, the primary allylic alcohol at C5 and the primary alcohol at C1 can be oxidized.
Chemoselective oxidation of the primary allylic alcohol at C5 is achievable. Reagents like manganese dioxide (MnO₂) are known to selectively oxidize allylic and benzylic alcohols. nih.gov Milder reagents such as pyridinium (B92312) chlorochromate (PCC) can convert the primary alcohols to aldehydes without affecting the double bond. sltchemicals.combyjus.com The use of Jones reagent (chromic acid) on allylic alcohols can also yield aldehydes, as the intermediate hydrate (B1144303) is less readily formed compared to saturated aldehydes. organic-chemistry.orgorganic-chemistry.org Stronger, less selective oxidizing agents would lead to carboxylic acids and could potentially cleave the double bond.
Table 3: Oxidation of this compound
| Reaction | Reagent(s) | Reactive Site(s) | Expected Major Product |
|---|---|---|---|
| Selective Allylic Oxidation | MnO₂ | C5-OH | 5-Hydroxy-4-methyl-4-penten-1,2-diol-al |
| Mild Oxidation to Aldehyde | Pyridinium Chlorochromate (PCC) | C1-OH, C5-OH | 2-Hydroxy-2-(hydroxymethyl)-4-methylpent-3-enal |
Reactions at the Alkene Moiety
The carbon-carbon double bond in this compound is susceptible to a variety of addition reactions, including hydrogenation and electrophilic additions.
The alkene functionality can be selectively reduced to an alkane through catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst. This transformation saturates the double bond without affecting the alcohol functional groups. aip.org
Commonly used catalysts for this purpose include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. The product of this reaction is the saturated polyol, 2-methylpentane-1,2,5-triol.
Table 4: Hydrogenation of this compound
| Reaction | Reagents | Reactive Site | Expected Product |
|---|
The double bond readily undergoes electrophilic addition. The regioselectivity of these reactions is governed by Markovnikov's rule, which states that the electrophile (typically H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. study.com
Hydrohalogenation: The addition of a hydrohalic acid (like HCl or HBr) proceeds via protonation of the double bond at the C4 position. This generates a more stable secondary carbocation at the C3 position. Subsequent attack by the halide ion (Cl⁻ or Br⁻) on this carbocation leads to the formation of a halohydrin derivative.
Hydration: Acid-catalyzed hydration involves the addition of water across the double bond. learncbse.in Similar to hydrohalogenation, the reaction is initiated by the protonation of the C4 carbon, forming a carbocation at C3. youtube.com A water molecule then acts as a nucleophile, attacking the carbocation. A final deprotonation step yields a new hydroxyl group at the C3 position, resulting in the formation of a tetraol: 2-methylpentane-1,2,3,5-tetraol.
Table 5: Electrophilic Additions to this compound
| Reaction | Reagent(s) | Reactive Site | Expected Major Product |
|---|---|---|---|
| Hydrohalogenation | HBr | C=C double bond | 3-Bromo-2-methylpentane-1,2,5-triol |
Epoxidation and Subsequent Ring Opening Reactions
The presence of a double bond in this compound allows for stereoselective epoxidation, a fundamental transformation that introduces a reactive epoxide ring. The allylic hydroxyl groups are expected to play a crucial role in directing the stereochemical outcome of this reaction, particularly in metal-catalyzed systems.
One of the most effective methods for the enantioselective epoxidation of allylic alcohols is the Sharpless asymmetric epoxidation. wikipedia.org This reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. The choice of (+)-DET or (-)-DET dictates the stereochemistry of the resulting epoxy alcohol with high predictability. For this compound, the primary allylic alcohol at C1 would be the directing group, leading to the formation of a specific enantiomer of the corresponding epoxy diol.
The resulting epoxide is a highly valuable intermediate, susceptible to ring-opening by a wide range of nucleophiles. The regioselectivity of the ring-opening is dictated by the reaction conditions (acidic or basic) and the substitution pattern of the epoxide carbons.
Under basic or nucleophilic conditions (SN2 mechanism), the nucleophile will preferentially attack the less sterically hindered carbon of the epoxide. chemistrysteps.comlibretexts.org In the case of the epoxide derived from this compound, this would be the C3 position. Conversely, under acidic conditions, the reaction proceeds through a mechanism with SN1 character. libretexts.orglibretexts.org Protonation of the epoxide oxygen is followed by nucleophilic attack at the carbon atom that can best stabilize a partial positive charge, which in this case would be the more substituted C4 position. This differential reactivity allows for the regioselective synthesis of a variety of 1,2,3,4-tetrasubstituted pentane (B18724) derivatives.
| Reaction | Reagents | Predicted Major Product | Key Features |
|---|---|---|---|
| Asymmetric Epoxidation | Ti(OiPr)4, (+)-DET, TBHP | (2R,3S)-2-Methyl-3,4-epoxypentane-1,2,5-triol | High enantioselectivity directed by the C1 allylic alcohol. |
| Base-Catalyzed Ring Opening | (2R,3S)-Epoxide + NaOMe/MeOH | (2R,3R)-3-Methoxy-2-methylpentane-1,2,4,5-tetraol | SN2 attack at the less substituted C3 position. |
| Acid-Catalyzed Ring Opening | (2R,3S)-Epoxide + H2SO4/H2O | (2R,4S)-2-Methylpentane-1,2,3,4,5-pentaol | SN1-like attack at the more substituted C4 position. |
Formation of Cyclic and Heterocyclic Derivatives from this compound
The polyol nature of this compound and its derivatives provides opportunities for intramolecular cyclization reactions to form various cyclic and heterocyclic structures. For instance, the 1,2,5-triol arrangement can be synthetically manipulated to yield cyclic ethers.
One common strategy for the synthesis of cyclic ethers is the intramolecular Williamson ether synthesis. libretexts.org This involves the deprotonation of a hydroxyl group to form an alkoxide, which then displaces an intramolecular leaving group (such as a halide or sulfonate ester) in an SN2 reaction. By selectively functionalizing one of the hydroxyl groups of this compound into a good leaving group, subsequent base-mediated cyclization could lead to the formation of tetrahydrofuran (B95107) or tetrahydropyran (B127337) derivatives, depending on which hydroxyl group acts as the nucleophile.
For example, selective tosylation of the primary hydroxyl at C5, followed by treatment with a base, could induce the C1 or C2 hydroxyl to act as a nucleophile. Attack from the C2 hydroxyl would lead to a substituted tetrahydrofuran ring.
Furthermore, the diol and triol products from the epoxide ring-opening reactions are excellent precursors for the formation of cyclic ethers and other heterocyclic systems. For example, 1,4- or 1,5-diols can undergo cyclodehydration under acidic conditions or using specific catalysts to form five- or six-membered cyclic ethers, respectively. nih.govrsc.org
Synthesis of Functionally Enriched Analogs and Prodrug-like Molecules (non-clinical focus)
The strategic functionalization of this compound can lead to the generation of analogs with an increased density of functional groups and modified physicochemical properties. Such modifications are conceptually similar to those used in the design of prodrugs, where the goal is to alter properties like solubility or lipophilicity. longdom.orgmdpi.com
The development of polymer-drug conjugates is another strategy, where the molecule is attached to a polymer backbone. nih.gov This can be achieved through the reaction of one of the hydroxyl groups with a suitable functionalized polymer.
The allylic C-H bonds in the parent molecule also present opportunities for direct functionalization, which could introduce new functional groups and stereocenters. nih.govnih.gov Palladium-catalyzed allylic C-H oxidation, for example, could install an acetate group, which can then be diversified.
| Strategy | Reagents/Method | Resulting Structural Motif | Potential Change in Property |
|---|---|---|---|
| Esterification | Lipophilic acid chloride (e.g., Lauryl chloride), Pyridine | Ester-linked lipophilic side chain | Increased lipophilicity |
| Polymer Conjugation | Poly(ethylene glycol) (PEG) activation and coupling | PEGylated derivative | Increased aqueous solubility and hydrodynamic radius |
| Allylic C-H Oxidation | Pd(OAc)2, Benzoquinone | Allylic acetate derivative | Introduction of a new functional group for further derivatization |
Computational Chemistry and Theoretical Modeling of 2 Methylpent 3 Ene 1,2,5 Triol
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of 2-methylpent-3-ene-1,2,5-triol, providing insights into its conformational flexibility and interactions with other molecules, such as solvents or other reactants.
A key application of MD for this triol would be to perform a thorough conformational analysis. The simulation would reveal the accessible conformations of the molecule in a given environment and the timescales of transitions between them. This is crucial for understanding how the molecule's shape changes over time, which can influence its reactivity and biological activity.
Furthermore, MD simulations can elucidate intermolecular interactions. By simulating this compound in a solvent, such as water, it is possible to study the hydrogen bonding network formed between the molecule's hydroxyl groups and the solvent molecules. This provides a detailed picture of solvation and its energetic contributions.
Prediction and Interpretation of Spectroscopic Signatures
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By calculating the properties that give rise to spectroscopic signals, theoretical models can aid in the analysis of experimental spectra or even predict them for uncharacterized compounds.
For this compound, quantum chemical methods can predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants. These predictions are based on the calculated magnetic shielding of each nucleus in the molecule's optimized geometry. Comparing predicted NMR spectra to experimental data can help confirm the molecule's structure and assign specific signals to the correct atoms.
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can be calculated. These calculations identify the normal modes of vibration and their corresponding frequencies and intensities. This information is highly useful for interpreting experimental vibrational spectra and assigning specific absorption bands to particular functional group movements, such as O-H stretches, C=C stretches, and C-O stretches.
Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Environment |
|---|---|---|
| C1 | ~65-70 | Primary alcohol (-CH₂OH) |
| C2 | ~70-75 | Tertiary alcohol (-C(OH)-) |
| C3 | ~125-130 | Alkene (-CH=) |
| C4 | ~130-135 | Alkene (=CH-) |
| C5 | ~60-65 | Primary alcohol (-CH₂OH) |
Elucidation of Reaction Mechanisms and Transition State Structures
Theoretical modeling can be used to map out the entire energy profile of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying the structures of reactants, intermediates, transition states, and products.
For transformations involving this compound, such as oxidation, esterification, or cyclization reactions, computational methods can be used to locate the transition state structures. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and, consequently, its rate. By analyzing the geometry of the transition state, chemists can gain insights into how bonds are broken and formed during the reaction. These studies are instrumental in predicting reaction outcomes and designing more efficient synthetic routes.
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. These models are built by correlating calculated molecular descriptors with experimentally measured properties for a series of related compounds.
While a QSPR study would require a dataset of molecules similar to this compound, it could be used to predict a wide range of its properties without the need for direct experimental measurement. Molecular descriptors for this compound, such as its topological indices, electronic properties (e.g., dipole moment, polarizability), and steric parameters, would be calculated. These descriptors would then be used in a pre-existing or newly developed QSPR model to predict properties like boiling point, solubility, or reactivity.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Applications in Chemical Synthesis and Materials Science
2-Methylpent-3-ene-1,2,5-triol as a Versatile Synthetic Intermediate
There is no available information to substantiate the use of this compound as a building block for the construction of complex natural products or as a precursor for fine chemicals and specialty organic compounds. Scientific literature does not currently contain published synthetic routes that utilize this specific triol for these purposes.
Role of this compound in Polymer Chemistry and Advanced Materials
Similarly, the role of this compound in polymer chemistry is not documented in available research. There are no studies indicating its use as a monomer for the synthesis of polyesters and polyurethanes. While related compounds, such as pentane-1,2,5-triol, have been investigated for their potential in creating bio-based polyurethanes, this information is not directly applicable to this compound. mdpi.com Furthermore, there is no evidence to suggest its application as a cross-linking agent or modifier in polymer formulations. General information on cross-linking agents exists, but it does not specifically mention this compound. mdpi.commdpi.com
Exploration in Green Chemistry Applications and Sustainable Processes
The potential for this compound in green chemistry and sustainable processes remains unexplored in the available literature. For a chemical to be considered in green chemistry applications, factors such as its synthesis from renewable feedstocks, its biodegradability, and its role in reducing hazardous waste are typically investigated. text2fa.ir No such studies are currently available for this compound.
Concluding Remarks and Future Research Directions
Summary of Key Research Findings and Structural Insights on 2-Methylpent-3-ene-1,2,5-triol
Currently, there is a significant lack of published research specifically focused on this compound. The primary source of information comes from computational data available in chemical databases such as PubChem. researchgate.net
Structural Insights: this compound is a C6 unsaturated triol. Its structure is characterized by a five-carbon pentene backbone with a methyl group and a hydroxyl group attached to the second carbon, a double bond between the third and fourth carbons, and additional hydroxyl groups at the first and fifth positions. This combination of a tertiary alcohol, a primary alcohol, and an allylic alcohol functionality within a single molecule suggests a rich and varied chemical reactivity. The presence of a stereocenter at the C2 position and the potential for E/Z isomerism at the C3-C4 double bond add further complexity to its stereochemistry.
Key Computed Properties: The following table summarizes the key computed physicochemical properties of this compound. researchgate.net
| Property | Value |
| Molecular Formula | C₆H₁₂O₃ |
| Molecular Weight | 132.16 g/mol |
| XLogP3-AA | -1.1 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
| Exact Mass | 132.078644 g/mol |
| Topological Polar Surface Area | 60.7 Ų |
| Heavy Atom Count | 9 |
These computed values suggest that this compound is a relatively small, polar molecule with the potential for significant hydrogen bonding.
Identification of Emerging Research Avenues and Methodological Challenges
The absence of dedicated studies on this compound opens up numerous avenues for original research.
Emerging Research Avenues:
Synthesis and Stereochemical Elucidation: The development of a stereoselective synthesis for this compound would be a primary research goal. This would involve controlling the stereochemistry at the C2 chiral center and the configuration of the C3-C4 double bond.
Reactivity Studies: The molecule's trifunctional nature invites a thorough investigation of its chemical reactivity. Studies could explore the selective protection and reaction of the different hydroxyl groups, as well as reactions involving the double bond, such as oxidation, reduction, and addition reactions.
Polymer Chemistry: As a triol, this compound could serve as a cross-linking agent or a monomer in the synthesis of novel polyesters and polyurethanes. The presence of the double bond offers a site for further polymerization or post-polymerization modification.
Biological Activity Screening: Many polyhydroxylated and unsaturated compounds exhibit interesting biological activities. Screening this compound for potential pharmacological properties could be a fruitful area of research.
Methodological Challenges:
Synthesis and Purification: The synthesis of a polyfunctional molecule like this triol can be challenging due to the need for selective protection and deprotection steps to avoid unwanted side reactions. Purification of the final product and its stereoisomers could also prove complex.
Characterization: While standard spectroscopic techniques can be used for characterization, the complete assignment of all signals in the NMR spectra, especially for different stereoisomers, might be intricate. Advanced 2D NMR techniques would likely be necessary.
Lack of Reference Data: The absence of existing experimental data for comparison will require researchers to rely heavily on their own comprehensive characterization to establish the identity and purity of their synthesized compounds.
Potential for Interdisciplinary Collaboration and Future Scientific Impact
The study of this compound offers opportunities for collaboration across various scientific disciplines.
Organic and Medicinal Chemistry: Synthetic organic chemists could collaborate with medicinal chemists to design and synthesize analogs of this triol for biological screening and the development of new therapeutic agents.
Polymer and Materials Science: The potential of this compound as a monomer or cross-linker could foster collaborations between organic chemists and polymer scientists to create new materials with tailored properties.
Computational Chemistry: Theoretical chemists can play a crucial role in predicting the properties, reactivity, and spectroscopic signatures of this compound and its derivatives, thus guiding experimental work.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
